2-Benzimidazolylcarbamsäureester

2-Benzimidazolylcarbamic Acid Esters are a class of organic compounds derived from the condensation reaction between 2-benzimidazole carbamate and carboxylic acids. These esters exhibit diverse physicochemical properties due to the variation in their substituent groups, making them versatile building blocks for synthetic chemistry.

Typically, these molecules consist of a benzimidazole ring linked through its nitrogen atom with a carbamoyl group, which is then esterified with various carboxylic acids. The introduction of different alkyl, aryl, or functionalized substituents can significantly alter their reactivity and biological activities.

These compounds are of interest in the pharmaceutical industry due to their potential as bioactive agents, particularly for targeting enzymes involved in inflammatory responses and neurological disorders. They also find applications in agrochemicals for pest control and crop protection by acting as growth regulators or disruptors of vital cellular processes in pests.

The structural diversity allows for fine-tuning of pharmacological properties such as lipophilicity, solubility, and stability, making 2-benzimidazolylcarbamic acid esters valuable intermediates in drug discovery and development.

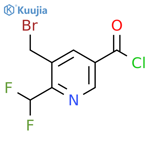

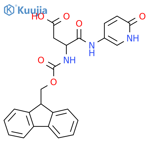

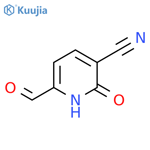

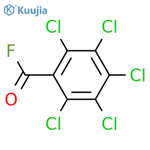

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

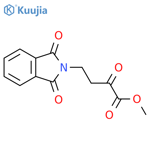

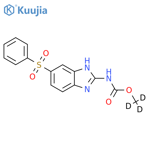

|

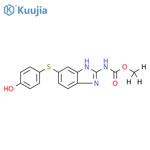

Hydroxyalbendazole | 107966-05-2 | C12H15N3O3S |

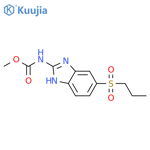

|

Hydroxyfenbendazole-D3 hydrate (see Data Sheet) | 1596803-40-5 | C15H13N3O3S |

|

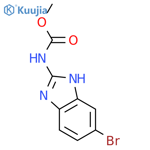

methyl N-(6-bromo-1H-1,3-benzodiazol-2-yl)carbamate | 78695-17-7 | C9H8N3O2Br |

|

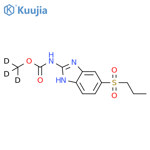

Albendazole sulfone-D3 | 1448345-60-5 | C12H12D3N3O4S |

|

Fenbendazole Sulfone-d3 | 1228182-49-7 | C15H13N3O4S |

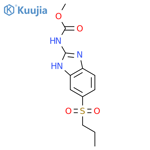

|

Albendazole Impurity C | 76567-28-7 | C12H15N3O4S |

|

Albendazole sulfone | 75184-71-3 | C12H15N3O4S |

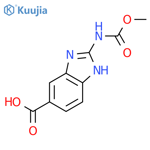

|

2-((Methoxycarbonyl)amino)-1H-benzo[d]imidazole-5-carboxylic acid | 65003-40-9 | C10H9N3O4 |

|

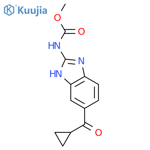

Cyclobendazole | 31431-43-3 | C13H13N3O3 |

|

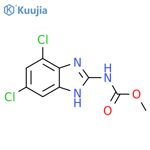

Methyl-N-(4,6-dichloro-1H-benzimidazol-2-yl)carbamate | 946498-41-5 | C9H7Cl2N3O2 |

Verwandte Literatur

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

2. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

-

Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182

-

Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821

Empfohlene Lieferanten

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte